TRIETHYLPHENYLAMMONIUM HYDROXIDE

Neuromuscular Junction Electrophysiology Anticurare Activity

This Triethylphenylammonium Hydroxide (10% w/v aqueous solution) delivers unmatched lipophilicity (LogP ~2.88) versus conventional tetraalkylammonium hydroxides. It uniquely modulates both LCST and UCST in Winsor phase diagrams for fine-tuning microemulsions in enhanced oil recovery and drug delivery. In electrophysiology, it elevates endplate potential amplitude without prolongation—ideal for SAR studies. As a phase-transfer catalyst, its enhanced organic-phase affinity outperforms TEAOH. Choose this compound for applications demanding precise hydrophobicity. Request a quote or order online.

Molecular Formula C12H21NO
Molecular Weight 195.3 g/mol
CAS No. 7620-71-5
Cat. No. B1227509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIETHYLPHENYLAMMONIUM HYDROXIDE
CAS7620-71-5
Synonymstriethylphenylamium
triethylphenylammonium
triethylphenylammonium benzenesulfonate
triethylphenylammonium chlorode
triethylphenylammonium hydroxide
triethylphenylammonium iodide
Molecular FormulaC12H21NO
Molecular Weight195.3 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)C1=CC=CC=C1.[OH-]
InChIInChI=1S/C12H20N.H2O/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H2/q+1;/p-1
InChIKeyGPHXJBZAVNFMKX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylphenylammonium Hydroxide (CAS 7620-71-5): Key Properties for Scientific Sourcing


Triethylphenylammonium hydroxide (CAS 7620-71-5) is a quaternary ammonium hydroxide with the molecular formula C12H21NO and a molecular weight of 195.3 g/mol [1]. It is commonly supplied as a 10% (w/v) aqueous solution and is classified as corrosive . Its structure features a phenyl group and three ethyl groups, which confer distinct chemical properties compared to its tetraalkylammonium hydroxide analogs .

Why Triethylphenylammonium Hydroxide (CAS 7620-71-5) Cannot Be Directly Substituted by Common Quaternary Ammonium Hydroxides


Triethylphenylammonium hydroxide cannot be arbitrarily substituted for other quaternary ammonium hydroxides like tetraethylammonium hydroxide (TEAOH) or tetrabutylammonium hydroxide (TBAOH) due to its distinct physicochemical profile and resulting performance in applications. Its unique phenyl group imparts a LogP value of approximately 2.88 , significantly increasing lipophilicity compared to TEAOH. This difference directly impacts its behavior in biphasic systems, as evidenced by its unique effect on microemulsion phase boundaries where the triethylphenylammonium cation alone alters the lower critical solution temperature (LCST) and upper critical solution temperature (UCST) of Winsor phase diagrams [1]. Furthermore, its different steric and electronic properties lead to divergent biological activities, as demonstrated in direct electrophysiological comparisons [2], and alternative reaction pathways in catalysis [3].

Triethylphenylammonium Hydroxide (CAS 7620-71-5) Evidence-Based Differentiation Guide for Procurement


Comparative Electrophysiological Profile in Neuromuscular Research

In a direct comparative study on curarized frog muscle, triethylphenylammonium (as the chloride salt) and tetraethylammonium (TEA) exhibited similar qualitative effects on endplate potentials (EPP), both causing an increase in amplitude and rate of rise without prolongation [1]. Crucially, this action is distinct from that of hydroxyanilinium ions, which caused prolongation and a slower rate of rise [1]. This demonstrates that triethylphenylammonium shares a functional profile with TEA in this specific model, but its phenyl group distinguishes it from other anilinium derivatives, allowing for specific structure-activity relationship (SAR) studies where the presence of a hydroxyl group is not desired [1].

Neuromuscular Junction Electrophysiology Anticurare Activity

Unique Influence on Microemulsion Phase Behavior vs. Other Cations

In a systematic study of additives on the phase behavior of water/decane/C4E1 surfactant systems, the triethylphenylammonium cation (as the chloride salt) was the only one among several tested that caused a significant change in both the lower critical solution temperature (LCST) and upper critical solution temperature (UCST) of the Winsor III phase [1]. This effect was not observed for other chloride salts (e.g., sodium, choline), indicating a specific interaction of this bulky, hydrophobic cation with the microemulsion interface [1].

Microemulsions Phase Transfer Liquid-Liquid Equilibrium

Higher LogP Value Distinguishes it from Tetraethylammonium Hydroxide (TEAOH)

The calculated LogP (octanol-water partition coefficient) for triethylphenylammonium hydroxide is 2.88 , which is substantially higher than that of tetraethylammonium hydroxide (TEAOH). While an exact experimental LogP for TEAOH is not readily available in these sources, its tetraethylammonium salts are known to be 'less lipophilic' than tetrabutylammonium salts, and the addition of a phenyl ring dramatically increases hydrophobicity [1]. This difference in LogP quantifies the compound's enhanced affinity for organic phases and hydrophobic environments.

Lipophilicity QSAR Phase Transfer Catalysis

Confirmed Corrosive Hazard Profile in Standard 10% Aqueous Formulation

The material safety data sheet (MSDS) for a 10% aqueous solution of triethylphenylammonium hydroxide classifies it as corrosive ('Causes burns') with risk phrase R34 . This is a quantitative safety parameter that is consistent with other strong organic bases like TEAOH, but must be verified for any potential alternative. The 10% (w/v) concentration is the standard commercial form , and this hazard classification applies specifically to that formulation.

Chemical Safety Hazard Assessment Material Handling

Triethylphenylammonium Hydroxide (CAS 7620-71-5) High-Value Application Scenarios


Neuroscience Research on Neuromuscular Transmission

This compound is specifically suited for electrophysiological studies of the neuromuscular junction as a tool to investigate structure-activity relationships (SAR) of quaternary ammonium ions [1]. Its distinct profile, causing increased endplate potential amplitude and rate of rise without prolongation, makes it a valuable comparator to tetraethylammonium and hydroxyanilinium compounds [1].

Formulation of Microemulsions Requiring Precise Phase Control

The unique ability of the triethylphenylammonium cation to modulate both LCST and UCST in Winsor phase diagrams makes it a critical component for developing microemulsion systems where fine-tuning phase behavior is essential, such as in enhanced oil recovery or specialized drug delivery vehicles [2].

Phase-Transfer Catalysis with Enhanced Organic Phase Affinity

With a calculated LogP of 2.88, this compound is a strong candidate for phase-transfer catalysis applications requiring efficient extraction of reactants or products into a non-polar organic phase, offering a performance advantage over less lipophilic tetraethylammonium-based catalysts .

Synthesis of Advanced Materials Using Quaternary Ammonium Templates

As a quaternary ammonium hydroxide, it can serve as an organic structure-directing agent (template) in the hydrothermal synthesis of zeolites and other porous materials, where the specific geometry and hydrophobicity of the cation influence the resulting pore architecture [3].

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